N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de
CAS No.: 919973-24-3
Cat. No.: VC21393371
Molecular Formula: C25H27N3O3
Molecular Weight: 417.5g/mol
* For research use only. Not for human or veterinary use.
![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de - 919973-24-3](/images/no_structure.jpg)
Specification
CAS No. | 919973-24-3 |
---|---|
Molecular Formula | C25H27N3O3 |
Molecular Weight | 417.5g/mol |
IUPAC Name | N-[1-[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Standard InChI | InChI=1S/C25H27N3O3/c1-17-14-18(2)16-20(15-17)30-13-7-11-28-22-9-5-4-8-21(22)27-24(28)19(3)26-25(29)23-10-6-12-31-23/h4-6,8-10,12,14-16,19H,7,11,13H2,1-3H3,(H,26,29) |
Standard InChI Key | ZMLQXUQLBPXYKZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C |
Canonical SMILES | CC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C |
Introduction
Chemical Structure and Properties
N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de belongs to the class of benzimidazole derivatives, characterized by several key structural features that contribute to its potential biological activity. This compound contains a benzimidazole core with a 3,5-dimethylphenoxy group connected via a propyl chain, as well as a furylcarboxamide moiety.
Molecular Structure
The compound's molecular structure consists of the following key components:
-
A benzimidazole nucleus, which serves as the central scaffold
-
A 3,5-dimethylphenoxy substituent connected via a propyl linker at the N1 position
-
An ethyl group at the C2 position of the benzimidazole
-
A furylcarboxamide group attached to the ethyl chain
Based on structural similarities to related compounds, the anticipated molecular properties include:
Structural Features
The structural elements of this compound suggest several characteristic properties:
-
The benzimidazole core provides a planar, heterocyclic structure capable of hydrogen bonding and π-stacking interactions
-
The 3,5-dimethylphenoxy group adds lipophilicity and potential for hydrophobic interactions
-
The propyl linker provides flexibility to the molecule
-
The furylcarboxamide group offers additional hydrogen bonding capabilities
These structural features collectively contribute to the compound's ability to interact with biological macromolecules, particularly proteins and enzymes, making it a potential candidate for therapeutic applications.
Synthesis Methods
General Synthetic Approach
The synthesis of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de typically involves multiple steps, similar to other benzimidazole derivatives. A general synthetic route may include:
-
Formation of the benzimidazole core through the condensation of o-phenylenediamine with appropriate carboxylic acids or aldehydes
-
Introduction of the 3,5-dimethylphenoxy-propyl side chain via nucleophilic substitution reactions
-
Incorporation of the ethyl group at the C2 position
-
Addition of the furylcarboxamide moiety through amide bond formation
The specific reaction conditions would likely involve controlled temperature, appropriate catalysts, and careful selection of solvents to optimize yield and purity.
Alternative Synthesis Approaches
Alternative approaches might include:
-
Microwave-assisted synthesis to reduce reaction time and improve yield
-
Sequential functionalization of pre-formed benzimidazole cores
-
Solid-phase synthesis techniques for large-scale production
Characterization Techniques
Several analytical techniques are essential for the characterization and confirmation of the structure of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm the structural arrangement
-
Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns
-
Infrared (IR) spectroscopy to identify functional groups, particularly the carboxamide and ether linkages
-
X-ray crystallography for definitive three-dimensional structure determination
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
Biological Activities
Antimicrobial Activity
Benzimidazole derivatives similar to N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of electron-donating groups, such as the methyl substituents on the phenoxy ring, may enhance activity against specific bacterial strains.
The antimicrobial properties can be attributed to:
-
The ability of the benzimidazole core to interact with microbial cell wall components
-
Potential inhibition of essential enzymes involved in nucleic acid synthesis
-
The lipophilic nature of the dimethylphenoxy group facilitating membrane penetration
Studies on related compounds suggest activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against organisms like Staphylococcus aureus and Escherichia coli.
Antiparasitic Properties
The benzimidazole scaffold is a privileged structure in antiparasitic drug development. Compounds like N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de may exhibit activity against various parasites, including protozoa and helminths.
Key factors contributing to antiparasitic activity include:
-
Interference with microtubule formation in parasitic cells
-
Inhibition of specific metabolic pathways essential for parasite survival
-
Enhanced bioavailability due to the compound's hydrophobic substitutions
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for the development of more effective derivatives. Several structural aspects of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de may influence its activity profile:
Impact of Substituent Positioning
The positioning of the dimethyl groups on the phenoxy ring (3,5- vs. 2,4- or 3,4-) may significantly affect:
Comparative studies with similar compounds suggest that the position of these substituents can modulate activity against different microbial strains .
Role of the Propyl Chain
The three-carbon propyl linker between the benzimidazole core and the dimethylphenoxy group provides:
-
Conformational flexibility, allowing the molecule to adapt to binding sites
-
Optimal spacing between pharmacophoric elements
-
Balanced lipophilicity for cellular penetration
Studies on related compounds with different chain lengths (ethyl vs. propyl vs. butyl) suggest that chain length optimization can significantly impact biological activities.
Comparative Analysis
To better understand the properties and potential applications of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de, a comparative analysis with structurally related compounds is provided in Table 1.
Table 1: Comparative Analysis of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de and Related Compounds
This comparative analysis highlights the subtle structural variations that may influence biological activity profiles, pharmacokinetic properties, and potential therapeutic applications.
In Vitro Studies
In vitro studies on benzimidazole derivatives provide insights into potential mechanisms of action and efficacy. For compounds similar to N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de, key assays typically include:
-
Antimicrobial susceptibility testing using broth dilution or disk diffusion methods
-
Enzyme inhibition assays to identify specific molecular targets
-
Cytotoxicity assessments to determine selectivity and safety profiles
-
Binding affinity studies using spectroscopic techniques
These studies are crucial for establishing structure-activity relationships and guiding the development of more effective derivatives.
Molecular Docking Studies
Computational approaches, particularly molecular docking, can provide valuable insights into the potential binding modes and interactions of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de with biological targets. Studies on similar benzimidazole derivatives suggest potential interactions with:
-
Dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis
-
Tubulin, a protein essential for cell division
-
DNA topoisomerases, enzymes that regulate DNA supercoiling
These interactions could explain the broad spectrum of biological activities observed in benzimidazole derivatives.
Current Research and Future Directions
Current research on benzimidazole derivatives like N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de focuses on several key areas:
Structural Optimization
Ongoing efforts aim to optimize structural features for enhanced:
-
Potency against specific pathogens or disease targets
-
Selectivity to minimize off-target effects
-
Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion
Novel Applications
Emerging research suggests potential applications beyond antimicrobial and antiparasitic activities, including:
-
Treatment of neurodegenerative disorders
-
Management of inflammatory conditions
-
Development of anticancer therapies targeting specific molecular pathways
Formulation Strategies
Innovations in drug delivery systems may enhance the bioavailability and efficacy of N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de and related compounds, including:
-
Nanoparticle-based delivery systems
-
Prodrug approaches to improve solubility and stability
-
Targeted delivery strategies for enhanced specificity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume